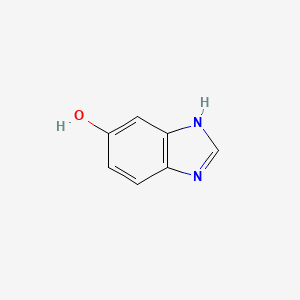

5-羟基苯并咪唑

描述

Synthesis Analysis

The synthesis of 5-Hydroxybenzimidazole and its derivatives is a key area of research, with methods evolving to create more efficient and versatile synthetic routes. For instance, Katsuyama and Kubo (2007) reported the first synthesis of protected 5-hydroxymethyl-2-cyanomethylbenzimidazole from 3,4-diaminobenzoic acid, highlighting its potential as an intermediate for the synthesis of drugs, agrochemicals, dyes, perfumes, and cosmetics (Katsuyama & Kubo, 2007).

Molecular Structure Analysis

The molecular structure of 5-Hydroxybenzimidazole has been analyzed through various spectroscopic techniques. Zaitsev et al. (1992) used the MNDO method to calculate the heats of formation, energetic, electronic, and structural characteristics of 5-Hydroxybenzimidazole, providing insight into its tautomeric forms and their properties (Zaitsev et al., 1992).

Chemical Reactions and Properties

Research into the chemical reactions of 5-Hydroxybenzimidazole has uncovered its role as a precursor in several key reactions. Wurm, Weyhenmeyer, and Renz (1975) demonstrated that in Clostridium thermoaceticum, 5-Hydroxybenzimidazole is methylated to 5-methoxybenzimidazole, indicating its precursor function in the biosynthesis of 5-methoxybenzimidazole (Wurm, Weyhenmeyer, & Renz, 1975).

Physical Properties Analysis

The physical properties of 5-Hydroxybenzimidazole, such as its solubility, melting point, and stability, are crucial for its application in various fields. The study by Li, Fried, Colebrook, and Burkhardt (2010) on polybenzimidazoles provides insights into the hydration and phosphoric acid doping effects on polybenzimidazoles, which could indirectly relate to the physical properties of 5-Hydroxybenzimidazole derivatives (Li, Fried, Colebrook, & Burkhardt, 2010).

Chemical Properties Analysis

The chemical properties of 5-Hydroxybenzimidazole, including its basicity, reactivity, and potential for forming derivatives, have been extensively studied. Korolev et al. (1992) examined the acid-base properties of 5-hydroxybenzimidazoles, showing them to exist as 5-hydroxy-tautomers in nitromethane and discussing the effects of substituents on basicity (Korolev et al., 1992).

科学研究应用

对红细胞膜的影响

5-羟基苯并咪唑衍生物影响红细胞膜的结构和形态。利用自旋探针和扫描电子显微镜方法,研究了这些衍生物作为合成抗氧化剂和生物调节剂的效果。不同具有不同侧基取代基团的衍生物显示出浓度依赖性对红细胞形状和膜结构的影响,与侧基取代基团的疏水性质相关。这些化合物在浓度范围为1.10(-7) - 1.10(-3) M时表现出毛刺细胞生成作用,暗示与红细胞膜有显著的相互作用 (Luneva et al., 2005)。

对DNA/RNA的结合和抗增殖作用

苯并咪唑衍生物,包括具有5-羟基苯并咪唑延伸的化合物,显示出显著的DNA/RNA结合性质和生物活性。研究发现这些化合物结合在双链DNA(ds-DNA)的凹槽内,并沿着ds-RNA聚集。它们对各种癌细胞系表现出中等到强的抗增殖作用。特别是一种化合物抑制了Trypanosome cruzi表皮滋养体的生长 (Stolić et al., 2009)。

铁的腐蚀抑制

5-羟基苯并咪唑已被研究用于抑制盐酸溶液中铁的腐蚀作用。利用电位动力学极化和电化学阻抗谱等技术,评估了各种苯并咪唑衍生物在抑制铁腐蚀方面的效率。这些化合物,包括5-羟基苯并咪唑,表现出显著的抑制作用,暗示在金属保护和工业过程中可能有应用 (Khaled, 2003)。

对多菌灵的生物降解

5-羟基苯并咪唑被确定为多菌灵生物降解中的代谢产物,多菌灵是一种广泛使用的杀真菌剂。生物降解研究侧重于一种能够高效降解多菌灵的细菌,其中2-羟基苯并咪唑是检测到的降解产物之一。这项研究为降解环境污染物的微生物途径提供了见解 (Zhang et al., 2013)。

抗毒性特性

N-羟基苯并咪唑,包括5-羟基苯并咪唑衍生物,被探索作为抗毒性剂。这些化合物抑制了对假单胞菌等细菌中需要的特定蛋白质的DNA结合活性。这些研究表明它们有潜力用于开发针对细菌毒性机制而非细菌生长的新型治疗方法 (Marsden et al., 2015)。

作用机制

Target of Action

5-Hydroxybenzimidazole is a member of the benzimidazole class of compounds . Benzimidazoles are known to interact with various enzymes, playing a significant role in a wide range of therapeutic uses . They have been extensively explored as potent inhibitors of various enzymes involved in numerous biological processes . .

Mode of Action

Benzimidazoles are known to act as corrosion inhibitors, exhibiting a stronger inhibitive effect on the cathodic reaction than on the anodic one

Biochemical Pathways

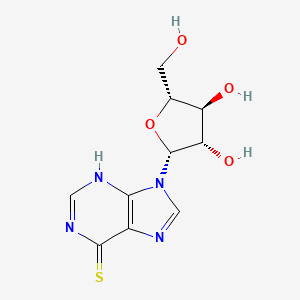

5-Hydroxybenzimidazole is involved in the anaerobic biosynthesis of cobamides, a family of cofactors that includes Vitamin B12 . It is synthesized from 5-amino-1-(5-phospho-β-D-ribosyl)imidazole (AIR) in a single step catalyzed by the enzyme 5-hydroxybenzimidazole synthase . This pathway is found in certain bacteria and archaea .

Pharmacokinetics

Benzimidazole compounds are known for their excellent properties, such as increased stability and bioavailability , which may also apply to 5-Hydroxybenzimidazole.

Result of Action

For example, benzimidazoles have shown promising applications in biological and clinical studies due to their significant biological activity .

Action Environment

The action of 5-Hydroxybenzimidazole, like other benzimidazoles, can be influenced by environmental factors. For instance, benzimidazoles are effective corrosion inhibitors in extremely aggressive, corrosive acidic media such as 1 M HCl, 1 M HNO3, 1.5 M H2SO4, basic media, 0.1 M NaOH, or salt solutions . This suggests that the action, efficacy, and stability of 5-Hydroxybenzimidazole might also be influenced by the environmental conditions.

属性

IUPAC Name |

3H-benzimidazol-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c10-5-1-2-6-7(3-5)9-4-8-6/h1-4,10H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRKSOBREFNTJJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00194276 | |

| Record name | 5-Hydroxybenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00194276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

41292-65-3 | |

| Record name | 5-Hydroxybenzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41292-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hydroxybenzimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041292653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxybenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00194276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

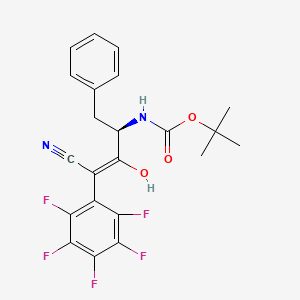

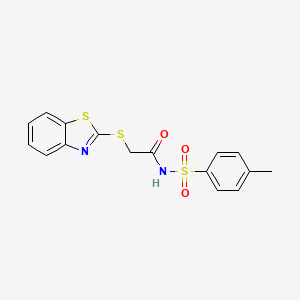

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

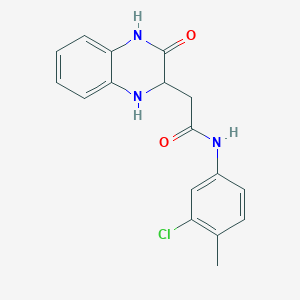

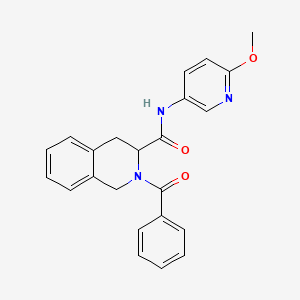

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-[[2-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-2-oxoethyl]thio]-4-thiazolyl]acetic acid ethyl ester](/img/structure/B1224903.png)

![2-[5-(1-pyrrolidinylsulfonyl)-2-thiophenyl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B1224906.png)

![5-[[(4-methoxyanilino)-sulfanylidenemethyl]amino]-1H-pyrazole-4-carboxylic acid ethyl ester](/img/structure/B1224907.png)

![(3S,8R,9S,10R,13S,14S)-17-acetyl-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate](/img/structure/B1224908.png)

![N-[4-methyl-5-[2-(3-nitroanilino)-4-thiazolyl]-2-thiazolyl]acetamide](/img/structure/B1224911.png)

![4-Chloro-2-[[(1-methyl-5-phenyl-2-imidazolyl)amino]methyl]phenol](/img/structure/B1224917.png)

![2-[[5-(1-Benzotriazolylmethyl)-4-methyl-1,2,4-triazol-3-yl]thio]-1-(2-fluorophenyl)ethanone](/img/structure/B1224920.png)

![N-[[4-(4-chlorophenoxy)anilino]-sulfanylidenemethyl]benzamide](/img/structure/B1224923.png)

![4-methyl-2-[(1-oxo-2-phenoxyethyl)amino]-N-phenyl-5-thiazolecarboxamide](/img/structure/B1224926.png)